![molecular formula C8H13F3N2O2 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2](/img/structure/B2799579.png)
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is a versatile small molecule scaffold with a molecular weight of 340.22 g/mol. It is a bicyclic compound featuring a nitrogen atom in its structure, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid under controlled conditions to yield the bis(trifluoroacetic acid) derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, as a reagent in organic synthesis, and as a tool in medicinal chemistry for drug discovery and development.
Mechanism of Action
The mechanism by which 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-Methyl-3,6-diazabicyclo[3.1.1]heptane
3,6-Diazabicyclo[3.1.1]heptane
Bis(trifluoroacetic acid) derivatives of other bicyclic compounds
Uniqueness: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is unique due to its specific structural features, which make it particularly useful in certain synthetic applications. Its bicyclic structure and the presence of trifluoroacetic acid groups contribute to its reactivity and versatility.
Properties
CAS No. |
1059700-17-2 |
|---|---|
Molecular Formula |
C8H13F3N2O2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-3-5-2-6(4-8)7-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
InChI Key |
FBMMTPHXLBFSNI-UHFFFAOYSA-N |
SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


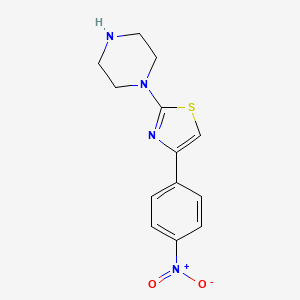
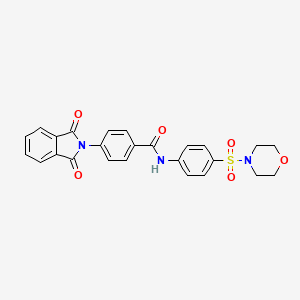
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)
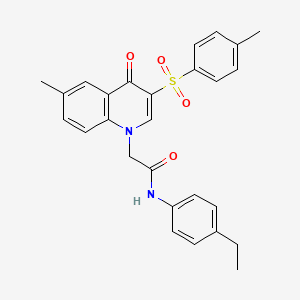
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
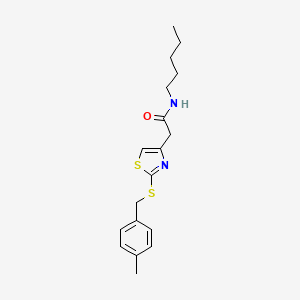
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2799509.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
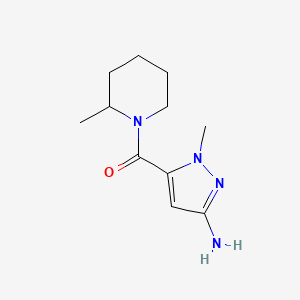
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
